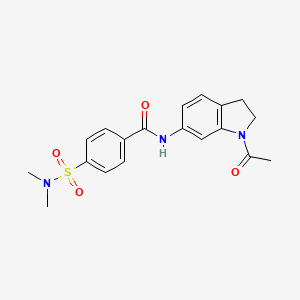

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(dimethylsulfamoyl)benzamide

Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic benzamide derivative featuring a 2,3-dihydroindole core acetylated at the 1-position and a para-substituted dimethylsulfamoyl group on the benzamide moiety. The dimethylsulfamoyl (-SO₂NMe₂) group is a polar, hydrogen-bond-accepting substituent that may improve aqueous solubility and target engagement with sulfonamide-sensitive proteins, such as enzymes or G protein-coupled receptors (GPCRs).

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-13(23)22-11-10-14-4-7-16(12-18(14)22)20-19(24)15-5-8-17(9-6-15)27(25,26)21(2)3/h4-9,12H,10-11H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDSNXVFMFCIDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the indole core. The indole ring is first acetylated to form 1-acetyl-2,3-dihydro-1H-indol-6-yl. This intermediate is then reacted with 4-(dimethylsulfamoyl)benzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzamides or indoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(dimethylsulfamoyl)benzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Notes

- Structural data for the target compound and analogues were inferred from nomenclature and related research (e.g., GPCR-targeted benzamides in ).

- Predicted physicochemical properties are theoretical; experimental validation is required.

- Contradictions arise in substituent effects: For example, carbazole’s larger aromatic system increases LogP but may reduce solubility due to crystallinity, highlighting the need for empirical data.

Biological Activity

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases. This article explores its biological activity, synthesis, and implications based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C16H20N2O3S

- Molecular Weight : 320.41 g/mol

- CAS Number : 1206880-66-1

Enzyme Inhibition

Recent studies have highlighted the compound's effectiveness as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial in the pathophysiology of Alzheimer's disease.

| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| AChE | 2.49 | Donepezil: 0.046 |

| BACE1 | 9.01 | Quercetin: 4.89 |

The IC50 values indicate that while the compound shows significant inhibitory activity against both enzymes, it is less potent than established reference compounds like donepezil and quercetin .

Molecular modeling studies suggest that the compound interacts with AChE by stabilizing its structure, thereby reducing its flexibility and impairing its enzymatic function. This mechanism may help explain its inhibitory effects observed in vitro .

Synthesis and Testing

In a recent study, eleven new benzamide derivatives were synthesized, including this compound. These compounds were designed to target AChE and BACE1 effectively. The study utilized various in vitro assays to determine their inhibitory potency .

Comparative Analysis

The following table summarizes the comparative analysis of several synthesized compounds against AChE and BACE1:

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| Compound A | 0.056 | 9.01 |

| Compound B | 1.47 | 11.40 |

| N-(1-acetyl...) | 2.49 | 9.01 |

This analysis demonstrates that while this compound is effective, it does not surpass the potency of other newly synthesized derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.